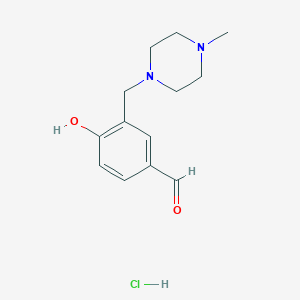
4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride
描述
4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-benzaldehyde hydrochloride, a compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.75 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a hydroxyl group and a piperazine moiety, which are significant for its biological interactions. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde; hydrochloride |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, derivatives within the same chemical family have shown efficacy against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
Binding Affinity Studies
Research involving structure-based design has demonstrated that compounds with similar piperazine structures can interact effectively with amyloid β oligomers (Aβo), which are implicated in neurodegenerative diseases such as Alzheimer's . The binding affinity of these compounds suggests potential roles in disrupting protein aggregates associated with neurodegeneration.
The biological activity of this compound may be attributed to its ability to modulate enzyme activity and interfere with cellular signaling pathways. Compounds that contain piperazine groups often act as inhibitors for various targets, including kinases and other enzymes critical for cell proliferation and survival .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress by enhancing antioxidant defenses. This suggests a possible application in neuroprotection against conditions like Alzheimer's disease .
- Anticancer Activity : Preliminary findings indicate that related compounds may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction mechanisms . Further research is needed to elucidate the specific pathways involved.
- Inhibition of PD-L1 : Recent investigations into small molecule inhibitors targeting the PD-1/PD-L1 pathway have revealed that structurally similar compounds can inhibit this immune checkpoint, suggesting a role in cancer immunotherapy .
属性
IUPAC Name |
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17;/h2-3,8,10,17H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWZMBMXVDSIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















